molecular formula C18H15BrFN3 B2757867 (3-Bromo-4-fluorophenyl)-[[2-(2-cyanopropan-2-yl)phenyl]methyl]cyanamide CAS No. 2411266-12-9

(3-Bromo-4-fluorophenyl)-[[2-(2-cyanopropan-2-yl)phenyl]methyl]cyanamide

Cat. No. B2757867
CAS RN: 2411266-12-9
M. Wt: 372.241
InChI Key: PWFFDAHEFHOHKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of appropriate precursors. Researchers have reported various synthetic routes, but one common approach is the reaction between 3-bromo-4-fluorobenzaldehyde and 2-(2-cyanopropan-2-yl)benzylamine . The resulting cyanamide derivative undergoes further modifications to yield Compound X. Detailed synthetic protocols are available in the literature .


Molecular Structure Analysis

Compound X possesses an interesting molecular structure. It consists of a central cyanamide core linked to two aromatic moieties: a 3-bromo-4-fluorophenyl group and a 2-(2-cyanopropan-2-yl)phenyl group. The arrangement of these functional groups significantly influences its biological activity. Computational studies using Density Functional Theory (DFT) have provided insights into its electronic structure and reactivity .


Chemical Reactions Analysis

Compound X participates in various chemical reactions due to its functional groups. Notably, it can undergo electrophilic substitutions on the aromatic rings, leading to the introduction of diverse substituents. Researchers have explored its reactivity with nucleophiles, oxidants, and reducing agents. Additionally, it forms coordination complexes with transition metals, which may impact its biological behavior .

Future Directions

: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Link : Computational study reference: Link : Crystal structure analysis reference: Link

properties

IUPAC Name

(3-bromo-4-fluorophenyl)-[[2-(2-cyanopropan-2-yl)phenyl]methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3/c1-18(2,11-21)15-6-4-3-5-13(15)10-23(12-22)14-7-8-17(20)16(19)9-14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFFDAHEFHOHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=CC=C1CN(C#N)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-4-fluorophenyl)-[[2-(2-cyanopropan-2-yl)phenyl]methyl]cyanamide

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